2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid
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Overview
Description
2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid is a complex organic compound with a molecular formula of C11H14N2O6S. It is known for its unique structural features, which include an acetamido group, a methoxy group, and a sulfonamido group attached to a benzene ring, along with a phenylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form an acetamido group.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Sulfonation: Addition of a sulfonamido group to the benzene ring.
Coupling: Coupling the modified benzene ring with a phenylpropanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(5-acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The acetamido and sulfonamido groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid: Similar structure but with an acetic acid moiety instead of a phenylpropanoic acid moiety.
N-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)acetamide: Contains a nitro group and a methoxyphenyl group, differing in functional groups and overall structure.
Uniqueness
2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C18H20N2O6S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O6S/c1-12(21)19-14-8-9-16(26-2)17(11-14)27(24,25)20-15(18(22)23)10-13-6-4-3-5-7-13/h3-9,11,15,20H,10H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
MAGLCMUSLNWOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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